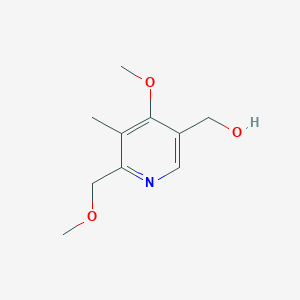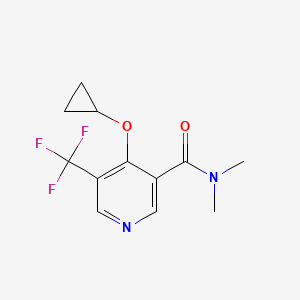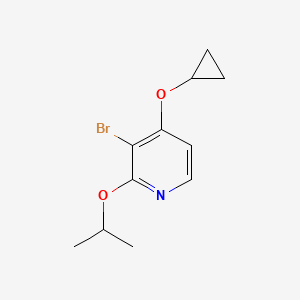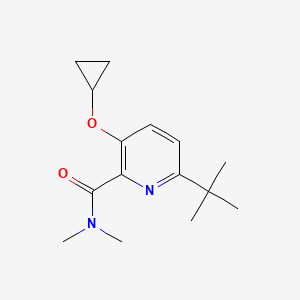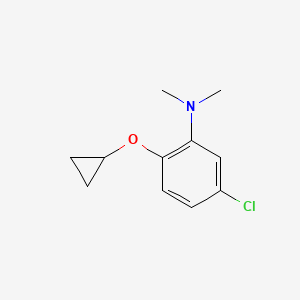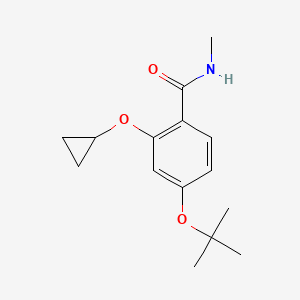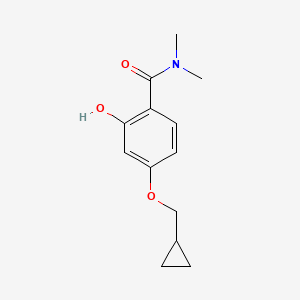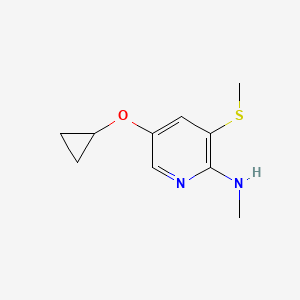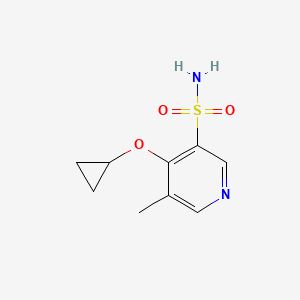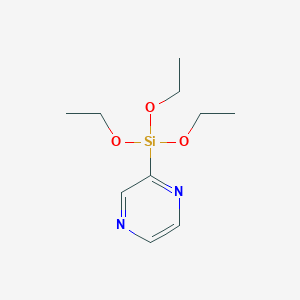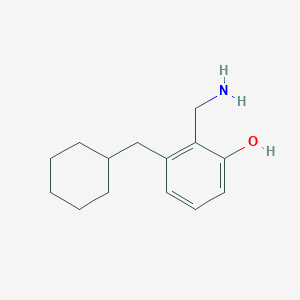
6-(2-Aminoethyl)-4-chloropyridin-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Aminoethyl)-4-chloropyridin-3-OL is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminoethyl group at the 6th position, a chlorine atom at the 4th position, and a hydroxyl group at the 3rd position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)-4-chloropyridin-3-OL can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4-chloro-3-hydroxypyridine with 2-aminoethanol. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution process. The reaction conditions may include heating the reaction mixture to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the product. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-Aminoethyl)-4-chloropyridin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
6-(2-Aminoethyl)-4-chloropyridin-3-OL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-(2-Aminoethyl)-4-chloropyridin-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with the active site of enzymes, leading to inhibition or activation of enzymatic activity. The chlorine atom and hydroxyl group can also participate in various interactions, contributing to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-hydroxypyridine: Lacks the aminoethyl group but shares the chlorine and hydroxyl substituents.
6-(2-Aminoethyl)pyridine: Lacks the chlorine and hydroxyl groups but contains the aminoethyl substituent.
4-Chloro-6-(2-aminoethyl)pyridine: Contains both the chlorine and aminoethyl groups but lacks the hydroxyl group.
Uniqueness
6-(2-Aminoethyl)-4-chloropyridin-3-OL is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the aminoethyl group enhances its potential for forming hydrogen bonds and interacting with biological targets, while the chlorine and hydroxyl groups contribute to its reactivity and versatility in chemical synthesis.
Eigenschaften
Molekularformel |
C7H9ClN2O |
|---|---|
Molekulargewicht |
172.61 g/mol |
IUPAC-Name |
6-(2-aminoethyl)-4-chloropyridin-3-ol |
InChI |
InChI=1S/C7H9ClN2O/c8-6-3-5(1-2-9)10-4-7(6)11/h3-4,11H,1-2,9H2 |
InChI-Schlüssel |
UDJAJSKMULSSIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CC(=C1Cl)O)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



